N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride is a chemical compound with a complex structure that includes an acetamide group, a sulfanyl group, and an aminopropanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the reaction of an acetamide derivative with a sulfanyl compound under controlled temperature and pH conditions to ensure the proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers may investigate its potential therapeutic properties and its ability to modulate specific biochemical pathways. Additionally, in industry, this compound could be used in the development of new materials or as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride include other acetamide derivatives and sulfanyl-containing compounds. These compounds may share some chemical properties and reactivity patterns but can differ in their specific applications and effects.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential interactions with biological molecules make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C7H16Cl2N2O2S |
---|---|
Molekulargewicht |
263.18 g/mol |
IUPAC-Name |
S-(2-acetamidoethyl) 3-aminopropanethioate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2S.2ClH/c1-6(10)9-4-5-12-7(11)2-3-8;;/h2-5,8H2,1H3,(H,9,10);2*1H |
InChI-Schlüssel |
MEGLKYPBIKRLCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCSC(=O)CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.